molecular formula C24H23BrN2O4 B11992903 N'-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-bromophenoxy)propanohydrazide CAS No. 303085-75-8

N'-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-bromophenoxy)propanohydrazide

Katalognummer: B11992903
CAS-Nummer: 303085-75-8
Molekulargewicht: 483.4 g/mol
InChI-Schlüssel: YIBFKJKGIAFWQG-CVKSISIWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-bromophenoxy)propanohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple functional groups, including a benzyloxy group, a methoxy group, a bromophenoxy group, and a propanohydrazide moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-bromophenoxy)propanohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-(benzyloxy)-3-methoxybenzaldehyde and 2-(4-bromophenoxy)propanohydrazide under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-bromophenoxy)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-bromophenoxy)propanohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-bromophenoxy)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(4-Bromophenoxy)benzaldehyde
  • 4-((3-(Benzyloxy)-4-bromophenoxy)methyl)pyridine

Uniqueness

N’-(4-(Benzyloxy)-3-methoxybenzylidene)-2-(4-bromophenoxy)propanohydrazide stands out due to its combination of functional groups, which confer unique chemical and biological properties

Eigenschaften

CAS-Nummer

303085-75-8

Molekularformel

C24H23BrN2O4

Molekulargewicht

483.4 g/mol

IUPAC-Name

2-(4-bromophenoxy)-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C24H23BrN2O4/c1-17(31-21-11-9-20(25)10-12-21)24(28)27-26-15-19-8-13-22(23(14-19)29-2)30-16-18-6-4-3-5-7-18/h3-15,17H,16H2,1-2H3,(H,27,28)/b26-15+

InChI-Schlüssel

YIBFKJKGIAFWQG-CVKSISIWSA-N

Isomerische SMILES

CC(C(=O)N/N=C/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)OC3=CC=C(C=C3)Br

Kanonische SMILES

CC(C(=O)NN=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)OC3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.